

Technical Guide: In Vitro Activity & Characterization of Azetidin-3-yl Dimethylcarbamate

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Compound of Interest

Compound Name:	Azetidin-3-yl dimethylcarbamate
CAS No.:	935730-62-4
Cat. No.:	B1443007

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Executive Summary & Compound Profile

Azetidin-3-yl dimethylcarbamate represents a specific class of "warhead-bearing" nitrogen heterocycles. Structurally, it combines a rigid azetidine core (mimicking the cationic headgroup of acetylcholine) with a dimethylcarbamate moiety (a known pharmacophore for pseudo-irreversible inhibition of cholinesterases).

While often utilized as a chemical building block in the synthesis of complex Mcl-1 inhibitors, its intrinsic pharmacological profile positions it as a potent candidate for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition. This guide details the protocols required to validate its activity, kinetics, and selectivity in vitro.

Physicochemical Profile

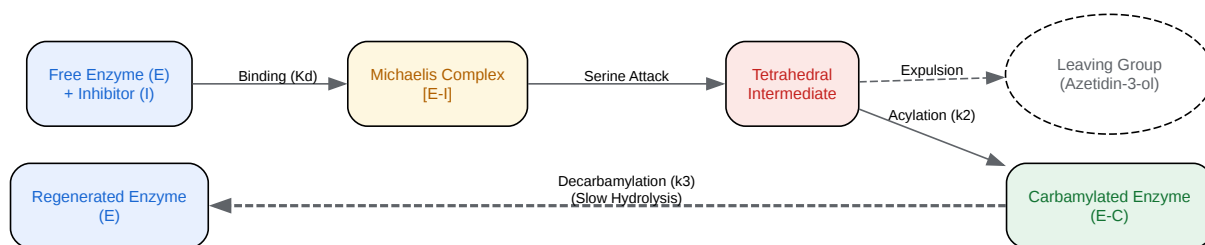
Parameter	Value / Description
IUPAC Name	Azetidin-3-yl N,N-dimethylcarbamate
CAS Number	935668-34-1
Molecular Formula	
Molecular Weight	144.17 g/mol
pKa (Calculated)	~11.0 (Azetidine nitrogen)
Solubility	High in water/DMSO (due to amine protonation)
Target Class	Serine Hydrolase Inhibitor (Cholinergic)

Mechanism of Action: The Carbamylation Cycle

Unlike competitive inhibitors that bind and release, **Azetidin-3-yl dimethylcarbamate** functions as a pseudo-irreversible inhibitor. The mechanism involves the transfer of the dimethylcarbamoyl group to the catalytic triad serine (Ser203 in AChE), rendering the enzyme inactive until slow hydrolysis (decarbamylation) occurs.

Mechanistic Pathway

- **Binding:** The protonated azetidine nitrogen binds to the Anionic Subsite (Trp86), orienting the carbamate toward the catalytic serine.
- **Acylation (Carbamylation):** The active site Serine attacks the carbamate carbonyl.
- **Leaving Group Release:** The azetidin-3-ol core is expelled.
- **Inhibition:** The enzyme remains carbamylated (inactive).
- **Recovery:** Slow hydrolysis restores enzyme function ().



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Caption: Kinetic pathway of cholinesterase inhibition by **Azetidin-3-yl dimethylcarbamate**. The rate-limiting step for reactivation is k_3 (decarbamylation).

In Vitro Experimental Protocols

Protocol A: Modified Ellman's Assay (Inhibition Potency)

To determine the

and

, use a modified Ellman's colorimetric assay. This protocol accounts for the time-dependent nature of carbamate inhibition.

Reagents:

- Buffer: 0.1 M Sodium Phosphate, pH 8.0.
- Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
- Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
- Enzyme: Recombinant human AChE (rhAChE) or BuChE.

Workflow:

- Pre-Incubation (Critical): Incubate Enzyme + **Azetidin-3-yl dimethylcarbamate** (variable concentrations):

to

M) in buffer for 30 minutes at 25°C. Note: Without pre-incubation, IC50 values will be underestimated due to slow carbamylation.

- Reaction Start: Add DTNB and ATCh mixture.
- Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
- Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response).

Protocol B: Determination of Carbamylation Rate ()

Since efficacy depends on the speed of inhibition, calculating the bimolecular rate constant is essential.

- Incubate Enzyme + Inhibitor at a fixed concentration ().
- At time intervals (min), remove an aliquot and dilute 100-fold into a substrate-rich solution (stopping the inhibition reaction).
- Measure residual activity ().
- Plot vs. time to obtain the observed rate constant ().
- Plot vs. to determine

(max inactivation rate) and

(affinity).

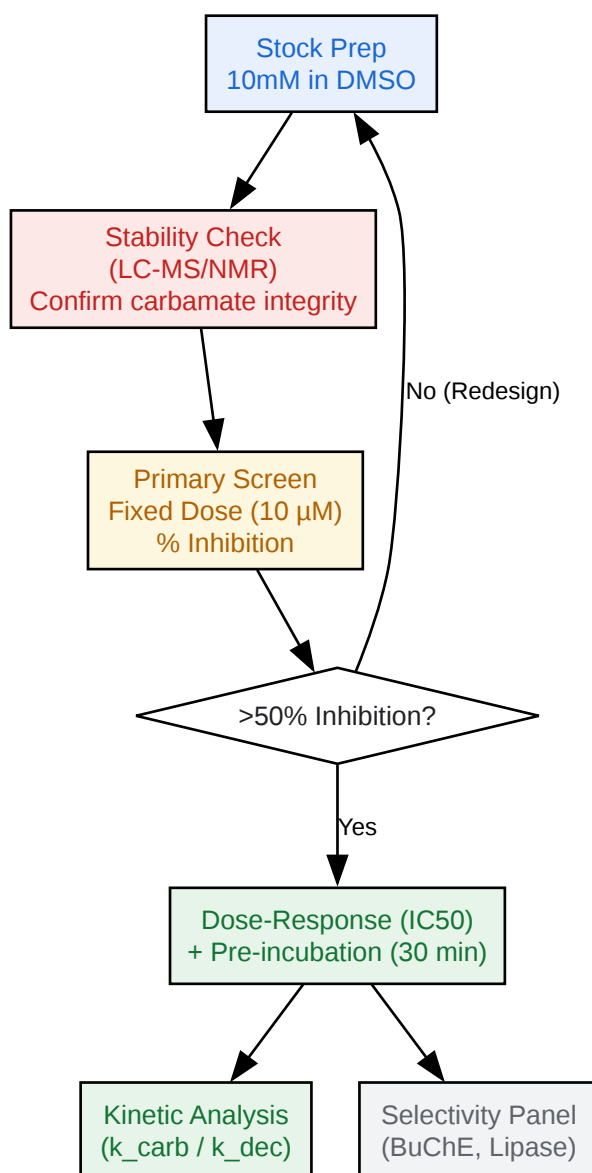
Data Interpretation & Selectivity

The azetidine ring confers distinct selectivity compared to piperidine-based inhibitors (e.g., Donepezil).

Metric	Expected Outcome	Interpretation
AChE IC50	10 - 500 nM	High potency indicates successful fitting of the azetidine into the anionic cleft.
BuChE IC50	> 10 μ M	High ratio (AChE/BuChE) suggests selectivity for the narrower AChE gorge.
Reversibility	< 10% recovery in 1 hr	Confirms pseudo-irreversible carbamate mechanism.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's activity, from stock preparation to kinetic analysis.



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Caption: Step-by-step validation workflow for **Azetidin-3-yl dimethylcarbamate** activity.

Safety & Handling

- Toxicity: As a carbamate, this compound is a potential cholinesterase inhibitor. Direct contact or inhalation may induce cholinergic crisis (miosis, salivation, tremors).
- Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
- Deactivation: Treat waste with 1M NaOH to hydrolyze the carbamate bond before disposal.

References

- Vertex Pharmaceuticals Inc. (2019). Inhibitors of Mcl-1 and methods of use thereof. WO2019222112A1. (Describes the synthesis and use of **Azetidin-3-yl dimethylcarbamate** as a chemical intermediate). [Link](#)
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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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